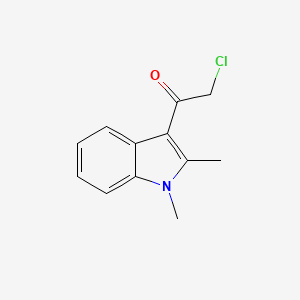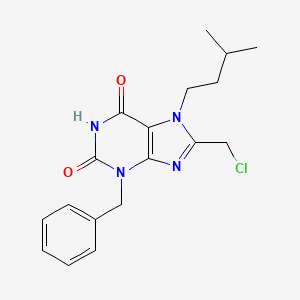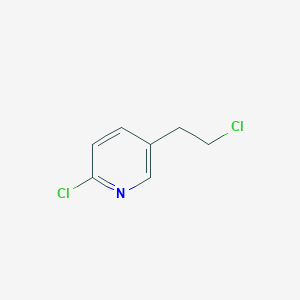
1-(3-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHAN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and an ethan-1-ol group at the 5-position of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, such as “1-(5-Bromo-2-methylpyrazol-3-yl)ethanol”, are known for their diverse pharmacological effects . They often target enzymes or receptors in the body, which can influence various biological processes.
Mode of Action
The mode of action of pyrazole compounds can vary greatly depending on their specific structure and the target they interact with. They might inhibit or activate their target, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, some pyrazole compounds have shown to have antileishmanial and antimalarial effects . .
Analyse Biochimique
Biochemical Properties
The bromine atom in the compound could potentially enhance its reactivity, allowing it to participate in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It’s plausible that the compound could be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-1-methyl-1H-pyrazole.
Reaction with Ethanol: The 3-bromo-1-methyl-1H-pyrazole is then reacted with ethanol under specific conditions to introduce the ethan-1-ol group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can be compared with other similar compounds such as:
3-Bromo-1-methyl-1H-pyrazole: Lacks the ethan-1-ol group, making it less versatile in certain chemical reactions.
1-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Contains a chloropyridinyl group instead of a bromomethyl group, leading to different reactivity and applications.
3-Methyl-1H-pyrazol-5-ol: Contains a hydroxyl group at the 5-position instead of an ethan-1-ol group, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
1-(5-bromo-2-methylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)5-3-6(7)8-9(5)2/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPWKFCZOBIVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NN1C)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide](/img/structure/B2637302.png)
![4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-2-yl]butanoic acid](/img/structure/B2637303.png)

![5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2637311.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B2637312.png)
![methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2637313.png)
![1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine](/img/structure/B2637314.png)

![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2637317.png)



